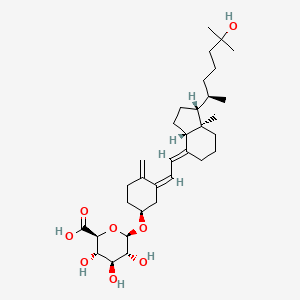![molecular formula C26H33KN3O10 B1141811 tetrapotassium;2-[2-[2-[5-(3-aminopropyl)-2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate CAS No. 352000-08-9](/img/structure/B1141811.png)
tetrapotassium;2-[2-[2-[5-(3-aminopropyl)-2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tetrapotassium;2-[2-[2-[5-(3-aminopropyl)-2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate, also known as this compound, is a useful research compound. Its molecular formula is C26H33KN3O10 and its molecular weight is 586.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Bapta-APM, a derivative of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid), is a calcium-specific chelator . It primarily targets intracellular calcium ions (Ca2+), which play a crucial role in various physiological and pathophysiological processes . Bapta-APM also directly inhibits 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulator of mTORC1 activity .
Mode of Action
Bapta-APM is a membrane-permeable analog of BAPTA that binds to calcium only after the acetoxymethyl group is removed by cytoplasmic esterases . It chelates intracellular Ca2+ and regulates ion channels . By inhibiting PFKFB3, Bapta-APM impairs glycolysis and diminishes mTORC1 activity .
Biochemical Pathways
Bapta-APM affects several biochemical pathways. It plays a role in calcium-regulated apoptosis pathways, where it’s shown to be involved in the induction of apoptosis . It also impacts the mTORC1-driven Mcl-1 translation pathway by inhibiting PFKFB3 . This inhibition of PFKFB3 impairs cellular metabolism and ultimately compromises the survival of MCL-1-dependent cancer cells .
Pharmacokinetics
It’s known that bapta-apm is a cell-permeable compound, which means it can readily cross cell membranes . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of Bapta-APM’s action is the regulation of intracellular Ca2+ levels, which can influence various cellular processes, including apoptosis . By directly inhibiting PFKFB3, Bapta-APM can cause a rapid decline in MCL-1-protein levels, inducing apoptosis in certain cancer cell lines .
Action Environment
The action of Bapta-APM can be influenced by various environmental factors. For instance, the presence of cytoplasmic esterases is necessary for Bapta-APM to bind to calcium . Moreover, the compound’s efficacy and stability might be affected by factors such as pH, temperature, and the presence of other ions or molecules in the cellular environment.
Properties
CAS No. |
352000-08-9 |
|---|---|
Molecular Formula |
C26H33KN3O10 |
Molecular Weight |
586.7 g/mol |
IUPAC Name |
tetrapotassium;2-[2-[2-[5-(3-aminopropyl)-2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate |
InChI |
InChI=1S/C26H33N3O10.K/c1-17-4-6-19(28(13-23(30)31)14-24(32)33)21(11-17)38-9-10-39-22-12-18(3-2-8-27)5-7-20(22)29(15-25(34)35)16-26(36)37;/h4-7,11-12H,2-3,8-10,13-16,27H2,1H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37); |
InChI Key |
BDDUTHPVJFQLRF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=CC(=C2)CCCN)N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+] |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)CCCN)N(CC(=O)O)CC(=O)O.[K] |
Synonyms |
N-[4-(3-Aminopropyl)-2-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-N-(carboxymethyl)glycine Tetrapotassium Salt; BAPTA-APM; _x000B_5-(3-Aminopropyl)-5’-methyl-bis-(2-aminophenoxymethylene-N,N,N’,N’-tetraacetate Tetrapotassium Salt; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



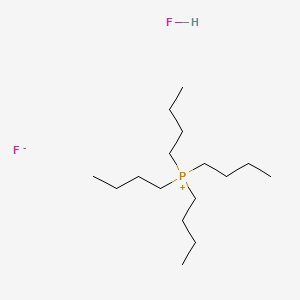
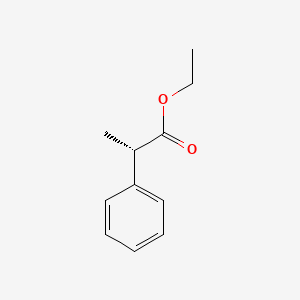

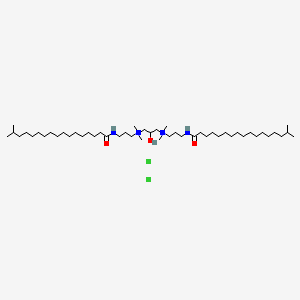
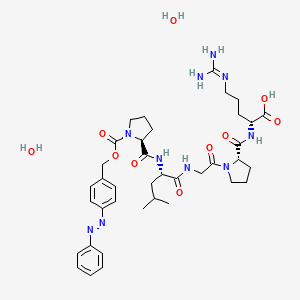
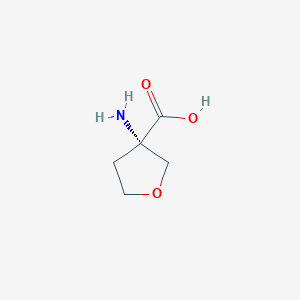
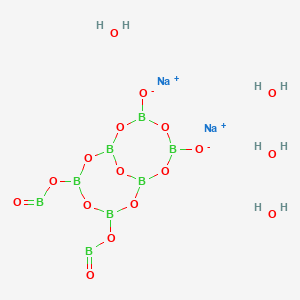
![Calcium;7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1141746.png)


